(1R)-1-(3-Furyl)prop-2-enylamine
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Overview
Description
(1R)-1-(3-Furyl)prop-2-enylamine is an organic compound that features a furan ring attached to a prop-2-enylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Furyl)prop-2-enylamine can be achieved through several methods:
Aldol Condensation: Starting from furfural and an appropriate amine, the compound can be synthesized via aldol condensation followed by reduction.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable furan derivative, followed by amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This might include continuous flow reactions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Furyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Furanones, furanoic acids.
Reduction: Saturated amines.
Substitution: Halogenated furans, alkylated amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Furyl)prop-2-enylamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amine group could participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Furyl)prop-2-enylamine: Similar structure but with the furan ring in a different position.
(1R)-1-(3-Thienyl)prop-2-enylamine: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
(1R)-1-(3-Furyl)prop-2-enylamine is unique due to the specific positioning of the furan ring and the prop-2-enylamine group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
(1R)-1-(furan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H9NO/c1-2-7(8)6-3-4-9-5-6/h2-5,7H,1,8H2/t7-/m1/s1 |
InChI Key |
VKPUMGSOMOKUFZ-SSDOTTSWSA-N |
Isomeric SMILES |
C=C[C@H](C1=COC=C1)N |
Canonical SMILES |
C=CC(C1=COC=C1)N |
Origin of Product |
United States |
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